1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea (DMF-OPF-PYM) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a member of the pyrrolidin-3-ylmethyl urea family, which has been the subject of numerous studies in recent years due to its unique properties. DMF-OPF-PYM has been used as a model compound in biochemical and physiological studies due to its ability to interact with a wide range of biological targets.
Scientific Research Applications
1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea has been studied for its potential applications in various scientific research fields. It has been used as a model compound in biochemical and physiological studies due to its ability to interact with a wide range of biological targets. It has also been used as a tool to study the structure and function of biological molecules, such as proteins and enzymes. Additionally, it has been used to study the effects of various drugs on the body.
Mechanism of Action
1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea has been shown to interact with a wide range of biological targets. It has been found to interact with proteins and enzymes, as well as other molecules. It has been proposed that the compound binds to the active sites of proteins and enzymes, thereby inhibiting their activity. Additionally, it has been suggested that the compound may interact with other molecules in the body, such as hormones and neurotransmitters, to modulate their activity.
Biochemical and Physiological Effects
1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been found to inhibit the activity of various enzymes, including proteases and kinases. Additionally, it has been found to modulate the activity of various hormones and neurotransmitters, such as dopamine and serotonin. In physiological studies, it has been found to have an anti-inflammatory effect and to reduce pain.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea has several advantages for use in laboratory experiments. It is easy to synthesize and can be obtained from commercially available starting materials. Additionally, it has a wide range of biological targets, making it a useful tool for studying the structure and function of biological molecules. The main limitation of the compound is its short half-life in the body, which limits its use in in vivo studies.
Future Directions
The potential applications of 1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea are numerous and varied. Further research into the compound’s mechanism of action could lead to new insights into the structure and function of biological molecules. Additionally, further studies could be conducted to explore the effects of the compound on various diseases and conditions. Finally, the compound could be developed as a drug or therapeutic agent, with further studies into its pharmacokinetics, pharmacodynamics, and safety profile.
Synthesis Methods
1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea can be synthesized from commercially available starting materials. The synthesis involves the condensation of 2,3-dimethoxyphenylacetonitrile with 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl amide in the presence of pyridine. The reaction is carried out in a solvent system of dichloromethane and methanol. The product is then purified by column chromatography and recrystallized from methanol to yield the desired compound.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-17-5-3-4-16(19(17)28-2)23-20(26)22-11-13-10-18(25)24(12-13)15-8-6-14(21)7-9-15/h3-9,13H,10-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGRMIKFMLHFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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